molecular formula C15H11FO4 B6405058 5-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261903-01-8

5-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6405058
CAS RN: 1261903-01-8
M. Wt: 274.24 g/mol
InChI Key: HHSOISWBJOAZEX-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid (also known as FMPA) is a commonly used organic compound in the fields of biochemistry and pharmacology. It is a carboxylic acid with a molecular weight of 252.2 g/mol and a chemical formula of C13H10O4F. It is a colorless crystalline solid at room temperature and is soluble in water, ethanol, and methanol. FMPA is used in a variety of scientific research applications, as well as in lab experiments, due to its unique properties and chemical structure.

Mechanism of Action

FMPA is a reversible inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the formation of prostaglandins, which are important mediators of inflammation. FMPA binds to the active site of COX-2 and inhibits its activity, thus preventing the formation of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX-2 by FMPA has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the risk of cardiovascular disease, as well as the risk of certain types of cancer. In addition, FMPA has been shown to reduce the risk of stroke and to improve cognitive function.

Advantages and Limitations for Lab Experiments

FMPA has several advantages for use in laboratory experiments. It is relatively inexpensive, stable, and easy to obtain. In addition, it is soluble in water, ethanol, and methanol, which makes it easy to work with. The main limitation of FMPA is that it is a reversible inhibitor of COX-2, which means that it may not provide the desired effect in certain experiments.

Future Directions

There are a number of potential future directions for the use of FMPA in scientific research. These include its use as a tool for studying the structure and function of enzymes and proteins, as well as its potential use as a therapeutic agent. In addition, further research is needed to determine the effects of FMPA on other enzymes and proteins, as well as its potential use in drug development. Finally, more research is needed to identify additional applications for FMPA in the field of biochemistry and pharmacology.

Synthesis Methods

FMPA can be synthesized in a two-step process. First, 4-methoxycarbonylphenol is reacted with fluoroacetic acid in the presence of a base such as sodium hydroxide. This reaction produces 4-fluoro-3-methoxycarbonylphenol. The second step involves the reaction of 4-fluoro-3-methoxycarbonylphenol with sulfuric acid in the presence of a base such as sodium hydroxide. This reaction produces 5-fluoro-3-(4-methoxycarbonylphenyl)benzoic acid.

Scientific Research Applications

FMPA has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a substrate in enzyme assays, and as a tool in the study of enzyme kinetics. It is also used as a fluorescent probe in the study of protein-ligand interactions. FMPA has also been used to study the structure of proteins and to identify potential drug targets.

properties

IUPAC Name

3-fluoro-5-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSOISWBJOAZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690711
Record name 5-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-01-8
Record name 5-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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